molecular formula C23H22N6O4 B2480949 ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate CAS No. 892471-85-1

ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

Cat. No.: B2480949
CAS No.: 892471-85-1
M. Wt: 446.467
InChI Key: PNCVGOFQHNVUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate is a heterocyclic small molecule featuring a triazolo-pyrimidinone core fused with a benzoate ester and a 4-methylbenzyl substituent. The compound’s structure integrates:

  • A triazolo[4,5-d]pyrimidin-7-one scaffold, known for its role in kinase inhibition and antimicrobial activity .
  • An acetamido linker bridging the triazolo-pyrimidinone core to a para-substituted ethyl benzoate ester, which may influence metabolic stability and solubility.

This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the triazolo-pyrimidinone motif is pharmacologically active.

Properties

IUPAC Name

ethyl 4-[[2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4/c1-3-33-23(32)17-8-10-18(11-9-17)25-19(30)13-28-14-24-21-20(22(28)31)26-27-29(21)12-16-6-4-15(2)5-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCVGOFQHNVUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate (CAS Number: 892471-85-1) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, particularly in the context of anticancer properties and other therapeutic applications.

Molecular Structure and Properties

The molecular formula of this compound is C23H22N6O4, with a molecular weight of 446.467 g/mol. The compound features a complex structure that includes a triazolopyrimidine core known for various biological activities.

PropertyValue
Molecular FormulaC23H22N6O4
Molecular Weight446.467 g/mol
CAS Number892471-85-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazolo[4,5-d]pyrimidine moieties. These compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, in vitro assays have shown that derivatives similar to this compound can inhibit the growth of human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines at low micromolar concentrations .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation. For instance:

  • PI3K/mTOR Pathway Inhibition : Compounds similar to this compound have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are vital for cell growth and metabolism .

Antibacterial Properties

In addition to anticancer activity, triazolo[4,5-d]pyrimidine derivatives have demonstrated antibacterial properties . Research indicates that these compounds can inhibit the growth of various bacterial strains by disrupting essential cellular processes .

Other Pharmacological Effects

Apart from anticancer and antibacterial activities, this compound has been explored for other therapeutic potentials:

  • Anti-inflammatory Effects : Some studies suggest that triazole-containing compounds can reduce inflammation by modulating immune responses .

Study on Antiproliferative Activity

A recent study explored the antiproliferative activity of various triazolo[4,5-d]pyrimidine derivatives against multiple cancer cell lines. The findings indicated that certain modifications in the molecular structure significantly enhanced their potency:

Compound Structure ModificationIC50 (μM) against MCF-7
Unmodified Triazolopyrimidine12.5
Methyl Substituent at Position 45.0
Benzyl Group Addition2.0

These results underscore the importance of structural variations in enhancing biological activity .

Toxicity Assessment

In evaluating the safety profile of this compound, acute oral toxicity studies have shown promising results with low toxicity levels in animal models. This suggests a favorable therapeutic window for further development .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • Ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate has been investigated for its potential as a therapeutic agent in various diseases due to its ability to interact with specific molecular targets such as enzymes and receptors. Its structural features suggest possible activity against cancer cell lines and microbial pathogens.
  • Anticancer Activity :
    • Compounds similar to this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these enzymes can lead to reduced proliferation of cancer cells.
  • Antimicrobial Properties :
    • The triazolopyrimidine core is known for its antimicrobial activity. Preliminary studies indicate that derivatives of this compound may exhibit efficacy against various bacterial strains, including Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases.

Anticancer Research

A study investigated the effects of triazolopyrimidine derivatives on cancer cell lines. Results indicated that certain modifications to the structure enhanced selectivity and potency against specific types of cancer cells. This compound was highlighted as a promising candidate for further development due to its structural similarities with known CDK inhibitors.

Antimicrobial Activity

Research on related compounds demonstrated significant antimicrobial effects against Mycobacterium tuberculosis. The study provided insights into how structural variations influence antibacterial activity. This compound's potential efficacy in this area warrants further investigation.

Comparison with Similar Compounds

The compound shares structural motifs with several classes of heterocyclic esters and amides. Below is a systematic comparison based on substituents, core scaffolds, and synthetic strategies.

Structural Analogues from the I-Series (Ethyl Benzoate Derivatives)

describes five ethyl benzoate derivatives (I-6230, I-6232, I-6273, I-6373, I-6473) with variations in aromatic substituents and linker chemistry. Key differences include:

Compound ID Core Substituent Linker Type Key Structural Feature
I-6230 Pyridazin-3-yl Phenethylamino Aromatic amine linker; pyridazine ring
I-6232 6-Methylpyridazin-3-yl Phenethylamino Methylated pyridazine; amine linker
I-6273 Methylisoxazol-5-yl Phenethylamino Isoxazole ring; electron-deficient heterocycle
I-6373 3-Methylisoxazol-5-yl Phenethylthio Thioether linker; sulfur enhances lipophilicity
I-6473 3-Methylisoxazol-5-yl Phenethoxy Ether linker; oxygen improves solubility

Key Observations :

  • Linker Chemistry: The acetamido linker in the target compound contrasts with the phenethylamino/thio/ethoxy linkers in the I-series. Acetamido groups are less flexible and may reduce entropic penalties in target binding compared to phenethyl-based linkers .
Benzoxazine-Oxadiazole Hybrids

reports benzoxazine derivatives fused with oxadiazole rings (e.g., compound 7a-c ). While structurally distinct, these compounds share:

  • Hybrid Scaffolds : Combining benzoxazine (oxygen-containing heterocycle) with oxadiazole (nitrogen-rich ring) for dual functionality.

Divergence: The triazolo-pyrimidinone core in the target compound may exhibit greater planarity than benzoxazine-oxadiazole hybrids, affecting DNA intercalation or enzyme active-site binding.

Thiazolo-Pyrimidine Carboxylate (Crystal Structure Analysis)

details the crystal structure of a thiazolo-pyrimidine carboxylate. Comparative insights:

Parameter Target Compound Thiazolo-Pyrimidine Carboxylate
Core Heterocycle Triazolo-pyrimidinone Thiazolo-pyrimidine
Substituents 4-Methylbenzyl, acetamido 2,4,6-Trimethoxybenzylidene, phenyl
Molecular Weight* ~477.5 g/mol (estimated) 549.6 g/mol (reported)
Density Not reported 1.387 g/cm³

Implications :

  • Electron-Withdrawing Groups : The 2,4,6-trimethoxybenzylidene group in the thiazolo-pyrimidine enhances crystallinity and π-stacking, whereas the 4-methylbenzyl group in the target compound prioritizes hydrophobic interactions .
  • Solubility : The ethyl benzoate ester in both compounds likely confers moderate solubility in organic solvents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.